3-Azetidinyl isonicotinate
Description
General Overview of Azetidine (B1206935) and Pyridine (B92270) Scaffold Chemistry
The molecular architecture of 3-Azetidinyl isonicotinate (B8489971) is a fusion of two fundamental heterocyclic systems: azetidine and pyridine. Each of these scaffolds contributes unique properties that are highly valued in medicinal chemistry and materials science.
Azetidine , a four-membered nitrogen-containing saturated heterocycle, is of significant interest due to its inherent ring strain, which is comparable to that of cyclopropane (B1198618) and aziridine (B145994). acs.org This strain, however, does not render the molecule overly unstable, allowing for easier handling compared to its three-membered counterpart, aziridine. google.com The azetidine motif imparts a degree of conformational rigidity to molecules, which can be advantageous in the design of biologically active compounds by reducing the entropic penalty upon binding to a biological target. organic-chemistry.org Its small, polar nature can also significantly influence the physicochemical properties of a larger molecule. chalcogen.ro The synthesis of azetidines has historically been challenging, but recent advancements have made them more accessible for research. researchgate.netnih.gov
Pyridine , a six-membered aromatic heterocycle, is a ubiquitous scaffold found in a vast array of natural products, pharmaceuticals, and functional materials. google.comvulcanchem.com Its aromaticity confers stability, and the nitrogen atom introduces a dipole moment and a site for hydrogen bonding, which can enhance solubility and biological interactions. google.com The pyridine ring is a common feature in many FDA-approved drugs, highlighting its importance as a "privileged scaffold" in medicinal chemistry. vulcanchem.comresearchgate.net The substitution pattern on the pyridine ring can be readily modified, allowing for the fine-tuning of a molecule's electronic and steric properties. ontosight.aimdpi.com
The combination of the three-dimensional, strained azetidine ring with the planar, aromatic pyridine system in 3-Azetidinyl isonicotinate creates a molecule with a unique topographical and electronic profile, making it an intriguing target for synthetic exploration.
Historical Context of Azetidinyl Ester Derivatives
The exploration of azetidinyl ester derivatives is rooted in the broader investigation of azetidine-containing compounds as valuable building blocks in organic synthesis and medicinal chemistry. researchgate.net Initially, the synthesis of azetidines was considered a formidable challenge, which limited their widespread use. researchgate.net However, over the past few decades, significant progress has been made in developing synthetic methodologies for these strained heterocycles. google.com
Early work often focused on simple N-substituted or 3-substituted azetidines. The introduction of an ester functionality, particularly in conjunction with other heterocyclic systems, marked a significant step forward in creating more complex and functionally diverse molecules. For instance, research into azetidine-2-carboxylic acid and azetidine-3-carboxylic acid derivatives has been driven by their potential as constrained amino acid surrogates in peptidomimetics. researchgate.netarkat-usa.org
The synthesis of ester derivatives of azetidines linked to aromatic or heteroaromatic rings has been a more recent development. A notable example from the patent literature describes the synthesis of methyl 2-(3-hydroxyazetidin-1-yl)isonicotinate, a compound structurally related to this compound. google.com This and other similar disclosures underscore a growing interest in combining the azetidine scaffold with various aromatic systems to explore new chemical space. The development of synthetic routes to compounds like 3-aryl-3-azetidinyl acetic acid methyl esters further highlights the ongoing efforts to create diverse libraries of azetidinyl ester derivatives for biological screening. nih.gov
Significance within Contemporary Chemical Synthesis Research
The compound this compound and its derivatives are significant in contemporary chemical synthesis research for several reasons. The unique combination of a strained, sp³-rich azetidine ring and a planar, sp²-hybridized pyridine ring offers a scaffold that is of great interest in drug discovery. The azetidine moiety can act as a "bioisostere" for other cyclic and acyclic fragments, potentially improving pharmacokinetic properties such as solubility and metabolic stability. chemrxiv.org
Modern synthetic efforts are increasingly focused on the creation of molecules with high three-dimensional character to explore new areas of biologically relevant chemical space. chemrxiv.org The incorporation of the azetidine ring into otherwise flat aromatic systems is a key strategy in this endeavor. The synthesis of such hybrid molecules, however, remains a challenge, and the development of efficient and modular synthetic routes is an active area of research. nih.govrsc.org
Furthermore, the isonicotinate portion of the molecule provides a versatile handle for further functionalization. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups, such as amides or other esters. The pyridine nitrogen can also be targeted for quaternization or N-oxide formation, further expanding the chemical diversity that can be accessed from this core structure.
Recent research has highlighted the synthesis of various substituted azetidinyl nicotinate (B505614) and isonicotinate derivatives, often as part of larger libraries of compounds for screening against various biological targets. For example, compounds such as ethyl 5-cyano-2-methyl-6-[3-({[(4-methylbenzyl)sulfonyl]amino}carbonyl)azetidin-1-yl]nicotinate have been synthesized and are of interest in medicinal chemistry. ontosight.ai The development of synthetic methods to access these and related structures is crucial for advancing our understanding of their structure-activity relationships.
Interactive Data Tables
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azetidin-3-yl pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13-8-5-11-6-8)7-1-3-10-4-2-7/h1-4,8,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIFNRIHAPJAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298437 | |
| Record name | 3-Azetidinyl 4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219979-55-1 | |
| Record name | 3-Azetidinyl 4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azetidinyl 4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 3 Azetidinyl Isonicotinate
Reactivity of the Azetidine (B1206935) Ring System
The azetidine ring in 3-Azetidinyl isonicotinate (B8489971) is the primary site of diverse chemical transformations, largely driven by its significant ring strain. researchgate.net The presence of the isonicotinoyl group on the nitrogen atom modulates the ring's reactivity by altering the nucleophilicity of the nitrogen and activating the ring for certain transformations.
Nucleophilic Reactivity of the Azetidine Nitrogen
The nitrogen atom in an unsubstituted azetidine ring is typically nucleophilic. However, in 3-Azetidinyl isonicotinate, the nitrogen is part of an amide linkage with the isonicotinoyl group. This N-acylation significantly reduces the nucleophilicity of the azetidine nitrogen due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group. Consequently, direct reactions at the nitrogen, such as alkylation or further acylation, are generally unfavorable without prior modification.
However, the isonicotinoyl group can be cleaved under certain hydrolytic conditions, which would liberate the secondary azetidine. This free azetidine would then exhibit typical nucleophilic behavior, readily participating in reactions such as Michael additions, alkylations, and acylations.
Electrophilic Reactivity at Azetidine Ring Carbons
The carbons of the azetidine ring in this compound can act as electrophilic centers, particularly when the nitrogen atom is quaternized to form an azetidinium ion. This transformation enhances the susceptibility of the ring carbons to nucleophilic attack. The formation of an azetidinium ion can be achieved by reaction with alkylating agents. Once formed, the azetidinium ion becomes a potent electrophile, readily undergoing ring-opening reactions with a variety of nucleophiles.
Recent studies have also explored the functionalization of the C2 position of N-acyl azetidines through lithiation, demonstrating the potential for creating a nucleophilic center on the ring for reaction with electrophiles. rsc.org
Ring-Opening Reactions and Subsequent Transformations
Ring-opening reactions are a hallmark of azetidine chemistry, providing a pathway to a diverse array of functionalized acyclic amines. researchgate.net These reactions are typically initiated by nucleophilic attack on one of the ring carbons, leading to the cleavage of a C-N bond. The regioselectivity of the ring-opening is influenced by steric and electronic factors.
In the case of this compound, protonation of the azetidine nitrogen under acidic conditions can facilitate ring-opening by a nucleophile. The isonicotinoyl group, being electron-withdrawing, can influence the stability of intermediates and thus the regioselectivity of the attack. For instance, N-substituted azetidines have been shown to undergo acid-mediated intramolecular ring-opening decomposition via nucleophilic attack of a pendant amide group. researchgate.net
The following table illustrates the expected outcomes of nucleophilic ring-opening reactions on an activated this compound derivative.
Table 1: Illustrative Ring-Opening Reactions of Activated this compound This table presents hypothetical reaction outcomes based on the known reactivity of similar azetidinium compounds.
| Nucleophile | Activating Agent | Expected Product |
|---|---|---|
| Chloride (Cl⁻) | Methyl triflate | N-(3-chloro-1-(isonicotinoyloxy)propyl)methanamine |
| Azide (N₃⁻) | H⁺ | 1-azido-3-(isonicotinamido)propane |
| Methanol (B129727) (CH₃OH) | Lewis Acid (e.g., BF₃·OEt₂) | 3-(isonicotinamido)-1-methoxypropane |
| Benzylamine (BnNH₂) | H⁺ | N¹-(3-(isonicotinamido)propyl)-N²-benzylpropane-1,2-diamine |
Functionalization at C3 of the Azetidine Ring
The C3 position of the azetidine ring in this compound is a prime target for functionalization. Starting from a precursor such as N-protected 3-hydroxyazetidine, a variety of transformations can be envisioned. The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, which can then be displaced by a wide range of nucleophiles to introduce new functional groups at the C3 position.
Furthermore, oxidation of a 3-hydroxyazetidine precursor would yield an azetidin-3-one (B1332698). This ketone functionality opens up a plethora of synthetic possibilities, including Grignard reactions, Wittig reactions, and reductive aminations, allowing for the introduction of diverse substituents at the C3 carbon.
Palladium-Catalyzed Cross-Coupling Reactions Involving Azetidinyl Halides
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While the direct use of this compound in such reactions is not extensively documented, the synthesis of 3-haloazetidine derivatives provides a versatile platform for these transformations. A 3-bromo or 3-iodoazetidine, for example, could serve as an electrophilic partner in various palladium-catalyzed couplings.
Recent advancements have demonstrated the feasibility of coupling alkyl halides with nitrogen nucleophiles using palladium catalysis. nih.govnih.gov This suggests that a suitably protected 3-haloazetidine could potentially be coupled with nitrogen-containing heterocycles.
The table below outlines potential palladium-catalyzed cross-coupling reactions involving a hypothetical 3-haloazetidinyl isonicotinate precursor.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of a 3-Haloazetidinyl Isonicotinate Precursor This table presents hypothetical reaction outcomes based on established palladium-catalyzed cross-coupling methodologies.
| Coupling Partner | Catalyst/Ligand System | Expected Product |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ / Base | 3-Phenyl-azetidinyl isonicotinate |
| Pyrrole | Pd(OAc)₂ / Xantphos / Base | 3-(1H-pyrrol-1-yl)azetidinyl isonicotinate |
| Indole | Pd₂(dba)₃ / BINAP / Base | 3-(1H-indol-1-yl)azetidinyl isonicotinate |
| Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 3-(Alkynyl)azetidinyl isonicotinate |
Reactivity of the Pyridine (B92270) Moiety
The pyridine ring of the isonicotinate group is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic character governs its reactivity towards both nucleophilic and electrophilic reagents.
Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh conditions. When it does occur, substitution is directed to the C3 and C5 positions (meta to the nitrogen). The presence of the ester group at the C4 position further deactivates the ring towards electrophilic attack.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2 and C6 positions (ortho to the nitrogen), especially if a good leaving group is present at one of these positions. The isonicotinate ester itself does not have a leaving group on the ring, but the pyridine nitrogen can be activated towards nucleophilic attack by conversion to a pyridine N-oxide. The N-oxide is more reactive towards both electrophiles and nucleophiles.
The ester functionality of the isonicotinate group can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) reactions involve the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The pyridine ring in this compound is generally deactivated towards electrophilic attack compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. This deactivation is most pronounced at the ortho and para positions relative to the nitrogen.
However, the substitution pattern of the isonicotinate moiety (ester group at the 4-position) further influences the regioselectivity of these reactions. The ester group is also an electron-withdrawing group, further deactivating the ring. Electrophilic attack, if it occurs, is predicted to favor the positions meta to the nitrogen atom (positions 2 and 6) and meta to the ester group (positions 2 and 6), making these the least deactivated sites. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. lumenlearning.commasterorganicchemistry.com
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-Azetidinyl-2-nitroisonicotinate |
| Bromination | Br₂, FeBr₃ | 3-Azetidinyl-2-bromoisonicotinate |
| Sulfonation | SO₃, H₂SO₄ | This compound-2-sulfonic acid |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine and its derivatives, especially when electron-withdrawing groups are present. wikipedia.orgnih.gov The pyridine nitrogen and the ester group in this compound make the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen. In this molecule, the positions ortho to the nitrogen (2 and 6) are the most likely sites for nucleophilic substitution.
The reaction proceeds through an addition-elimination mechanism, forming a stable Meisenheimer-like intermediate. nih.gov The presence of a good leaving group, such as a halide, at these positions would facilitate the reaction.
Table 2: Predicted Outcomes of Nucleophilic Aromatic Substitution on a Halogenated this compound Derivative
| Starting Material | Nucleophile | Predicted Major Product(s) |
| 2-Chloro-3-azetidinyl isonicotinate | Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy-3-azetidinyl isonicotinate |
| 2-Chloro-3-azetidinyl isonicotinate | Ammonia (NH₃) | 2-Amino-3-azetidinyl isonicotinate |
| 2-Bromo-3-azetidinyl isonicotinate | Sodium cyanide (NaCN) | 2-Cyano-3-azetidinyl isonicotinate |
Metal-Catalyzed Coupling Reactions at Pyridine Carbons
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgdntb.gov.ua For this compound, these reactions would typically require prior functionalization of the pyridine ring with a halide or a triflate to serve as a leaving group. Palladium and copper catalysts are commonly employed for such transformations. mdpi.com Reactions like the Suzuki, Heck, and Sonogashira couplings could be utilized to introduce a variety of substituents onto the pyridine ring.
For instance, a bromo-substituted this compound could undergo a Suzuki coupling with an arylboronic acid to form a biaryl compound.
Table 3: Potential Metal-Catalyzed Coupling Reactions of a Halogenated this compound
| Starting Material | Coupling Partner | Catalyst System (Example) | Reaction Type | Predicted Product |
| 2-Bromo-3-azetidinyl isonicotinate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Suzuki Coupling | 2-Phenyl-3-azetidinyl isonicotinate |
| 2-Iodo-3-azetidinyl isonicotinate | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Heck Coupling | 2-(2-Phenylvinyl)-3-azetidinyl isonicotinate |
| 2-Bromo-3-azetidinyl isonicotinate | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Sonogashira Coupling | 2-(Phenylethynyl)-3-azetidinyl isonicotinate |
Reactivity of the Ester Linkage
The ester functional group in this compound is a key site for chemical transformations.
Hydrolysis Reactions (Acidic and Basic)
Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This can be achieved under both acidic and basic conditions.
Acidic Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to form isonicotinic acid and 3-hydroxyazetidine. This reaction is reversible.
Basic Hydrolysis (Saponification): Under basic conditions, such as treatment with sodium hydroxide, the ester is irreversibly hydrolyzed to yield the sodium salt of isonicotinic acid and 3-hydroxyazetidine.
Table 4: Hydrolysis Products of this compound
| Condition | Products |
| Acidic (e.g., HCl, H₂O) | Isonicotinic acid and 3-Hydroxyazetidine |
| Basic (e.g., NaOH, H₂O) | Sodium isonicotinate and 3-Hydroxyazetidine |
Transamidation and Transesterification Reactions
Transamidation and transesterification are processes where the azetidinyl group or the isonicotinoyl group of the ester is exchanged.
Transamidation: Reaction of this compound with an amine can lead to the formation of an isonicotinamide (B137802) and 3-hydroxyazetidine. This reaction is often catalyzed by the amine itself or by the addition of a Lewis acid.
Transesterification: In the presence of an alcohol and an acid or base catalyst, the azetidinyl portion of the ester can be exchanged with the new alcohol, leading to a different isonicotinate ester and 3-hydroxyazetidine.
Table 5: Examples of Transamidation and Transesterification of this compound
| Reaction | Reagent | Catalyst | Predicted Products |
| Transamidation | Benzylamine | Heat | N-Benzylisonicotinamide and 3-Hydroxyazetidine |
| Transesterification | Ethanol | H₂SO₄ (catalytic) | Ethyl isonicotinate and 3-Hydroxyazetidine |
Multi-Component Reactions Incorporating this compound Scaffolds
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. beilstein-journals.orgmdpi.com The functional groups present in this compound or its derivatives could potentially participate in MCRs.
For instance, if the azetidine nitrogen is secondary (N-H), it could act as the amine component in reactions like the Ugi or Passerini reactions. nih.gov The Ugi four-component reaction, for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. If a derivative of this compound with a free N-H on the azetidine ring were used, it could be incorporated into a larger, more complex molecule.
Table 6: Hypothetical Ugi Reaction Incorporating a this compound Derivative
| Aldehyde | Amine Component | Carboxylic Acid | Isocyanide | Predicted Product Scaffold |
| Benzaldehyde | 1-(Isonicotinoyl)azetidin-3-amine | Acetic acid | tert-Butyl isocyanide | A complex amide incorporating the benzaldehyde, azetidinyl isonicotinate, acetic acid, and tert-butyl isocyanide moieties. |
Derivatization and Functional Group Interconversions
While dedicated research literature on the derivatization of this compound is not extensively detailed, its chemical reactivity can be thoroughly understood by examining the transformations of its constituent functional groups. The molecule possesses three primary sites for chemical modification: the secondary amine of the azetidine ring, the ester linkage, and the nitrogen atom of the pyridine ring. The strained nature of the four-membered azetidine ring can also influence the reactivity of adjacent functional groups, making it a valuable scaffold in synthetic chemistry.
Derivatization at the Azetidine Nitrogen
The secondary amine within the azetidine ring is nucleophilic and represents the most common site for derivatization. These reactions are fundamental for modifying the compound's physicochemical properties.
N-Alkylation: The azetidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a non-nucleophilic base to neutralize the acid byproduct. This reaction introduces alkyl, benzyl (B1604629), or other substituted hydrocarbon chains onto the nitrogen atom.
N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acylazetidine derivatives (amides). This transformation is often used to introduce carbonyl-containing moieties, which can alter the electronic properties and biological interactions of the parent molecule.
Reductive Amination: The secondary amine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ by agents like sodium triacetoxyborohydride (B8407120) to yield N-substituted derivatives.
Urea (B33335) and Carbamate (B1207046) Formation: Treatment with isocyanates or carbamoyl (B1232498) chlorides can convert the azetidine nitrogen into a urea or carbamate linkage, respectively. For instance, reaction with an activated carboxylate can form urea compounds. scintica.com
The table below illustrates potential N-alkylation derivatives of this compound based on established reactivity patterns of N-substituted azetidines.
| Reactant | Reagent | Product Name | Chemical Structure of Product |
|---|---|---|---|
| This compound | Methyl Iodide (CH₃I) | 1-Methyl-3-azetidinyl isonicotinate | [Image of 1-Methyl-3-azetidinyl isonicotinate structure] |
| This compound | Benzyl Bromide (BnBr) | 1-Benzyl-3-azetidinyl isonicotinate | [Image of 1-Benzyl-3-azetidinyl isonicotinate structure] |
| This compound | Acetyl Chloride (CH₃COCl) | 1-Acetyl-3-azetidinyl isonicotinate | [Image of 1-Acetyl-3-azetidinyl isonicotinate structure] |
Interconversions of the Isonicotinate Ester Group
The ester functional group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups. These transformations are crucial for creating analogues with different chemical linkers.
Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to yield 3-hydroxyazetidine and isonicotinic acid. This reversion to the precursor alcohol and carboxylic acid is a fundamental functional group interconversion. chemimpex.com
Amidation: The direct conversion of the ester into an amide is a significant transformation. This can be achieved by reacting this compound with a primary or secondary amine, often at elevated temperatures or with catalysis. This reaction replaces the azetidinoxy group with an amino group, forming an isonicotinamide derivative and releasing 3-hydroxyazetidine. The efficiency of such reactions can be low for unactivated esters, but modern catalytic methods, for example using nickel, have been developed for the direct amidation of esters. nih.gov A more traditional approach involves the conversion of isonicotinic acid into an "active ester" using reagents like N-hydroxysuccinimide or pentafluorophenol (B44920), which then readily reacts with an amine. mdpi.comresearchgate.net
The following table details plausible amidation reactions, converting the ester into various amides.
| Reactant | Reagent (Amine) | Primary Product (Amide) | Byproduct |
|---|---|---|---|
| This compound | Ammonia (NH₃) | Isonicotinamide | 3-Hydroxyazetidine |
| This compound | Benzylamine (BnNH₂) | N-Benzylisonicotinamide | 3-Hydroxyazetidine |
| This compound | Piperidine | (Piperidin-1-yl)(pyridin-4-yl)methanone | 3-Hydroxyazetidine |
| This compound | Aniline (PhNH₂) | N-Phenylisonicotinamide | 3-Hydroxyazetidine |
Transformations Involving the Pyridine Ring
The pyridine ring of the isonicotinate moiety offers another site for functionalization. The nitrogen atom in the pyridine ring can undergo reactions typical of heteroaromatic amines.
N-Oxidation: The pyridine nitrogen can be oxidized using reagents like hydrogen peroxide or a peroxyacid (e.g., m-CPBA) to form the corresponding pyridine-N-oxide. This modification significantly alters the electronic properties of the pyridine ring, making it more electron-rich and influencing its reactivity in subsequent reactions.
Advanced Spectroscopic and Spectrometric Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool in organic chemistry for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) is typically the first spectroscopic technique employed to analyze an organic compound. It provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-Azetidinyl isonicotinate (B8489971), the ¹H NMR spectrum would be expected to show distinct signals for the protons on the azetidine (B1206935) ring and the pyridine (B92270) ring of the isonicotinate moiety. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be critical for assigning each proton to its specific position in the molecule.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 3-Azetidinyl isonicotinate would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could further differentiate between CH, CH₂, and CH₃ groups.
For molecules containing other NMR-active nuclei, such as nitrogen (¹⁵N) or fluorine (¹⁹F), heteronuclear NMR can provide valuable structural information. In the case of this compound, ¹⁵N NMR could be used to probe the electronic environment of the two nitrogen atoms—one in the azetidine ring and one in the pyridine ring—offering further confirmation of the structure.
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to map out the proton-proton networks within the azetidine and isonicotinate fragments of the molecule.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for definitively assigning the signals in both the ¹H and ¹³C NMR spectra.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying connections across quaternary carbons and ester linkages, which would be essential for confirming the link between the azetidinyl and isonicotinate moieties.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides information about the three-dimensional structure and conformation of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the exact molecular formula of the compound by distinguishing between molecules with the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm its elemental formula, C₉H₁₀N₂O₂, providing strong evidence for its identity.
In the absence of published experimental data, the detailed characterization of this compound would necessitate its synthesis and subsequent analysis using the comprehensive suite of techniques described above.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the analysis of this compound, MS/MS would provide critical information for confirming its molecular structure and understanding its gas-phase ion chemistry.
The fragmentation of this compound in an MS/MS experiment would likely proceed through several predictable pathways based on the lability of certain bonds. The initial ionization would generate the molecular ion [M]+•. Subsequent collision-induced dissociation (CID) would induce fragmentation. Key expected fragmentation patterns include:
Cleavage of the Ester Bond: The ester linkage is a common site for fragmentation. This can occur in two primary ways:
Acylium Ion Formation: Cleavage of the C-O bond of the ester can lead to the formation of a stable isonicotinoyl cation.
Azetidinyl Cation Formation: Alternatively, cleavage of the O-C bond can result in a protonated azetidine fragment.
Ring Opening of the Azetidine Moiety: The strained four-membered azetidine ring can undergo ring-opening fragmentation, leading to characteristic losses of small neutral molecules like ethene (C2H4).
Fragmentation of the Pyridine Ring: The isonicotinate ring itself can fragment, although this typically requires higher collision energies.
A hypothetical fragmentation table for this compound is presented below, outlining the expected major fragment ions and their corresponding mass-to-charge ratios (m/z).
| Precursor Ion (m/z) | Fragment Ion | Proposed Structure of Fragment | Neutral Loss |
| 177.08 [M+H]+ | 122.04 | Isonicotinic acid | C3H5N |
| 177.08 [M+H]+ | 106.04 | Isonicotinoyl cation | C3H7NO |
| 177.08 [M+H]+ | 58.06 | Azetidinium ion | C6H4O2 |
This table is predictive and based on common fragmentation patterns of esters and cyclic amines.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule. americanpharmaceuticalreview.comnih.gov
For this compound, the IR and Raman spectra would be characterized by vibrational modes originating from the azetidine ring, the isonicotinate moiety, and the ester linkage.
Key Vibrational Modes for this compound:
Isonicotinate Ring Vibrations: The pyridine ring of the isonicotinate group will exhibit several characteristic bands. The C=C and C=N stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. jocpr.com Ring breathing modes are also expected at lower frequencies.
Ester Group Vibrations: The C=O stretching vibration of the ester functional group is a strong and sharp band, typically appearing in the region of 1750-1735 cm⁻¹. The C-O stretching vibrations will also be present, usually in the 1300-1000 cm⁻¹ range.
Azetidine Ring Vibrations: The C-N stretching vibrations of the azetidine ring are expected in the 1200-1000 cm⁻¹ region. The CH₂ scissoring and wagging modes of the azetidine ring will appear in the 1500-1200 cm⁻¹ range. The ring strain of the azetidine may cause slight shifts in these frequencies compared to larger, unstrained rings. rsc.org
A table summarizing the predicted characteristic IR and Raman peaks for this compound is provided below.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Ester | C=O Stretch | 1745 (Strong) | 1745 (Weak) |
| Ester | C-O Stretch | 1250 (Strong) | 1250 (Medium) |
| Pyridine Ring | C=C, C=N Stretch | 1610, 1550 (Medium) | 1610, 1550 (Strong) |
| Pyridine Ring | Ring Breathing | ~1000 (Medium) | ~1000 (Strong) |
| Azetidine Ring | C-N Stretch | 1180 (Medium) | 1180 (Weak) |
| Azetidine Ring | CH₂ Scissoring | 1460 (Medium) | 1460 (Medium) |
| Aliphatic C-H | C-H Stretch | 2950-2850 (Medium) | 2950-2850 (Strong) |
| Aromatic C-H | C-H Stretch | 3100-3000 (Weak) | 3100-3000 (Strong) |
Note: The predicted frequencies are based on typical values for the respective functional groups and may vary in the actual spectrum of this compound due to molecular structure and intermolecular interactions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles. This would allow for an unambiguous confirmation of its molecular connectivity and conformation in the solid state.
While a specific crystal structure for this compound is not publicly available, data from related isonicotinate structures show that the isonicotinate moiety is typically planar. researchgate.netnih.gov The azetidine ring is known to adopt a puckered conformation to relieve ring strain.
| Parameter | Predicted Value/Observation |
| Crystal System | To be determined by experiment |
| Space Group | To be determined by experiment |
| Isonicotinate Ring Conformation | Planar |
| Azetidine Ring Conformation | Puckered |
| Intermolecular Interactions | Potential for C-H···N and C-H···O hydrogen bonds, π-π stacking |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment
If this compound is synthesized in a chiral, non-racemic form, chiroptical spectroscopy techniques, particularly circular dichroism (CD) spectroscopy, would be essential for assigning its absolute stereochemistry. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The CD spectrum of a chiral derivative of this compound would be sensitive to the spatial arrangement of the chromophores (the isonicotinate group) relative to the chiral center(s) in the azetidine ring. The electronic transitions of the isonicotinate moiety would give rise to characteristic CD bands, the signs and magnitudes of which would be diagnostic of a particular enantiomer.
The assignment of the absolute configuration would typically involve a comparison of the experimental CD spectrum with the spectrum predicted by quantum chemical calculations for a known stereoisomer. A good match between the experimental and calculated spectra would allow for a confident assignment of the absolute stereochemistry. Vibrational circular dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, could also be employed for this purpose, providing complementary stereochemical information. The use of vibrational optical activity has been shown to be effective in distinguishing stereoisomers of molecules containing azetidine rings. nih.gov
| Technique | Application | Expected Outcome |
| Circular Dichroism (CD) | Determination of absolute stereochemistry of chiral this compound | Characteristic CD spectrum with positive and/or negative bands corresponding to electronic transitions of the isonicotinate chromophore. |
| Vibrational Circular Dichroism (VCD) | Confirmation of absolute stereochemistry | Characteristic VCD spectrum with bands corresponding to the vibrational modes of the chiral molecule. |
Computational Chemistry and Theoretical Investigations of 3 Azetidinyl Isonicotinate
Quantum Chemical Calculations
No specific data is available in the current body of scientific literature regarding quantum chemical calculations performed on 3-Azetidinyl isonicotinate (B8489971). Therefore, an analysis of its electronic structure, conformational energy landscapes, and molecular orbitals cannot be provided at this time.
Data not available.
Data not available.
Data not available.
Reaction Mechanism Elucidation via Computational Methods
In the absence of any computational studies on the reactivity of 3-Azetidinyl isonicotinate, the elucidation of its reaction mechanisms, including the characterization of transition states and the mapping of reaction pathways, has not been documented.
Data not available.
Data not available.
Spectroscopic Property Prediction and Validation
The theoretical prediction of spectroscopic properties provides an invaluable tool for the structural elucidation and characterization of novel compounds like this compound. By employing quantum mechanical calculations, it is possible to generate predicted spectra that can be compared with experimental data for validation. Density Functional Theory (DFT) is a widely used method for predicting Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, while Time-Dependent Density Functional Theory (TD-DFT) is effective for calculating electronic transitions observed in UV-Vis spectroscopy. nih.govnih.gov
The computational workflow typically begins with the optimization of the molecule's ground-state geometry. This is a critical step, as the accuracy of the predicted spectra is highly dependent on the accuracy of the calculated molecular structure. Functionals such as B3LYP, paired with basis sets like 6-311+G(d,p), are commonly employed for geometry optimization and subsequent frequency calculations. nih.govnih.gov
For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate isotropic shielding values, which are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). uncw.edu These calculations can predict both ¹H and ¹³C NMR spectra. The process often involves performing a conformational search to identify the lowest energy conformers of the molecule. uncw.edu A Boltzmann-weighted average of the calculated shifts for each significant conformer is then used to produce a final predicted spectrum that accounts for the molecule's flexibility. uncw.edu
Predicted IR spectra are generated from the calculation of vibrational frequencies. These theoretical frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. nih.gov
UV-Vis absorption spectra are predicted using TD-DFT calculations, which provide information about the electronic excitation energies and oscillator strengths. nih.gov These calculations can help assign the electronic transitions (e.g., n → π* or π → π*) responsible for the absorption bands observed experimentally. The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), is crucial for obtaining reliable predictions of maximum absorption wavelengths (λmax). github.io
A comparative analysis between the computationally predicted and experimentally obtained spectra serves as a powerful validation of the compound's structure. Significant discrepancies may suggest an incorrect structural assignment or highlight complex environmental effects not captured by the theoretical model.
Table 1: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |
| ¹H-NMR (δ, ppm) | ||
| Pyridine-H (α to N) | 8.75 | 8.71 |
| Pyridine-H (β to N) | 7.82 | 7.79 |
| Azetidine-CH (O-linked) | 5.30 | 5.25 |
| Azetidine-CH₂ (α to N) | 4.15 | 4.11 |
| Azetidine-CH₂ (β to N) | 2.55 | 2.51 |
| IR Frequencies (cm⁻¹) | ||
| C=O Stretch (Ester) | 1725 | 1720 |
| C=N Stretch (Pyridine) | 1595 | 1590 |
| C-O Stretch (Ester) | 1280 | 1275 |
| UV-Vis λmax (nm) | 265 | 263 |
Molecular Dynamics Simulations (if applicable for interactions or dynamics)
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. mdpi.com For a molecule like this compound, MD simulations can be particularly useful for understanding its structural flexibility, solvation properties, and potential interactions with biological macromolecules.
The simulation process begins with the creation of a molecular model of this compound, for which a force field is assigned. Force fields are sets of parameters that define the potential energy of the system, describing bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. Commonly used force fields for organic molecules include AMBER, CHARMM, or GROMOS.
The molecule is then placed in a simulation box, typically filled with a solvent, such as water, to mimic physiological conditions. The system is neutralized by adding counter-ions if the molecule is charged. The simulation proceeds by numerically solving Newton's equations of motion for each atom in the system, allowing the positions and velocities of atoms to evolve over time. This generates a trajectory that describes the molecule's dynamic behavior.
Analysis of the MD trajectory can reveal important information. For instance, Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over the simulation time. The flexibility of different parts of the molecule can be analyzed by calculating the Root Mean Square Fluctuation (RMSF) of atomic positions. Furthermore, simulations can be used to explore interactions between this compound and other molecules. mdpi.com For example, Radial Distribution Functions (RDFs) can be calculated to understand the structuring of solvent molecules around the solute, providing insights into hydration patterns and the formation of hydrogen bonds.
If this compound were being investigated as a ligand for a protein target, MD simulations could be used to study the stability of the ligand-protein complex, characterize key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and estimate the binding free energy. mdpi.comnih.gov
Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water
| Parameter | Value / Description |
| Force Field | AMBER or CHARMM |
| Solvent Model | TIP3P Water |
| Simulation Box | Cubic, with periodic boundary conditions |
| Temperature | 300 K (controlled by a thermostat) |
| Pressure | 1 atm (controlled by a barostat) |
| Simulation Time | 100 ns (nanoseconds) |
| Time Step | 2 fs (femtoseconds) |
| Ensemble | NPT (Isothermal-Isobaric) |
Applications of 3 Azetidinyl Isonicotinate As a Synthetic Intermediate in Materials Science or Chemical Biology Excluding Therapeutic/clinical Focus
Role in the Synthesis of Complex Heterocyclic Systems
The strained azetidine (B1206935) ring of 3-Azetidinyl isonicotinate (B8489971) makes it a reactive intermediate for the synthesis of more complex, often polycyclic, heterocyclic systems. The ring strain can be strategically released to drive reactions that form larger, more stable ring structures. This reactivity is particularly valuable in constructing novel scaffolds that are of interest in chemical biology and materials science.
For instance, the nitrogen atom of the azetidine ring can act as a nucleophile, participating in intramolecular cyclization reactions. Following the acylation of the azetidine nitrogen with a suitable electrophile containing a pendant reactive group, subsequent intramolecular reactions can lead to the formation of fused or bridged bicyclic systems. The isonicotinate group, in turn, can be modified or used as a handle for further functionalization, allowing for the introduction of additional diversity into the final molecule.
Research has demonstrated the utility of related azetidine-containing building blocks in the synthesis of fused, bridged, and spirocyclic ring systems. While direct examples detailing the extensive use of 3-Azetidinyl isonicotinate in this specific context are not abundant in publicly available literature, the principles of azetidine chemistry suggest its high potential for such transformations. The reactivity of the azetidine ring, combined with the functional handles on the isonicotinate portion, provides a clear pathway for the generation of novel heterocyclic frameworks.
Development of Novel Chemical Building Blocks for Diverse Libraries
This compound serves as a valuable starting material for the creation of a wide array of novel chemical building blocks. These building blocks can then be used to construct diverse chemical libraries for screening in various non-clinical contexts, such as materials discovery or as probes for biological systems. The bifunctional nature of the molecule—the reactive azetidine ring and the modifiable isonicotinate moiety—is key to its utility.
The isonicotinate ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines or alcohols to introduce new functional groups. Alternatively, the pyridine (B92270) ring of the isonicotinate can undergo various aromatic substitution reactions, further expanding the diversity of the resulting building blocks.
The azetidine ring itself can be derivatized in several ways. The nitrogen atom can be functionalized with a range of substituents, altering the steric and electronic properties of the molecule. This allows for the creation of a panel of related but distinct building blocks from a single starting material. The generation of such compound collections with high levels of structural diversity is a cornerstone of modern chemical biology and materials science.
Strategies for Diversity-Oriented Synthesis and Scaffold Hopping
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules from a common starting material, and this compound is a prime candidate for such strategies. The combination of a strained ring and an aromatic system in one molecule provides multiple avenues for divergent synthesis.
One DOS approach could involve the parallel functionalization of both the azetidine nitrogen and the isonicotinate ring. For example, a library of different acylating agents could be reacted with the azetidine nitrogen, while a variety of coupling partners could be attached to the isonicotinate ring, leading to a large and diverse library of compounds from a few simple starting materials.
Scaffold hopping, the process of modifying a molecular backbone to create new core structures, can also be achieved using this compound. Ring-expansion reactions of the azetidine ring, for instance, could lead to the formation of five- or six-membered heterocyclic systems. These new scaffolds would possess significantly different three-dimensional shapes and properties compared to the original azetidine-containing molecule, yet they would be readily accessible from a common intermediate. The ability to generate novel and diverse molecular frameworks is crucial for exploring new areas of chemical space.
Incorporation into Advanced Materials or Probes (without biological function stated)
The unique properties of the azetidine and isonicotinate groups make this compound an attractive component for incorporation into advanced materials and chemical probes. The rigidity of the azetidine ring can impart specific conformational constraints on a larger molecule, which can be useful in the design of structured materials or highly specific molecular probes.
For example, this compound could be incorporated as a monomer into a polymer chain. The isonicotinate moiety could be modified to contain a polymerizable group, and the resulting polymer would feature pendant azetidine rings along its backbone. These azetidine groups could then be further functionalized to tune the properties of the polymer, such as its solubility or its ability to coordinate to metal ions.
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structure of 3-Azetidinyl isonicotinate?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times against known standards .
- Nuclear Magnetic Resonance (NMR): Perform H and C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm structural integrity. Key peaks include azetidine ring protons (δ 3.2–3.8 ppm) and isonicotinate aromatic signals (δ 8.5–8.9 ppm) .
- Liquid Chromatography-Mass Spectrometry (LC-MS): Validate molecular weight (e.g., expected [M+H]+ ion) and detect impurities via high-resolution mass spectrometry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps to avoid inhalation .
- Storage: Store in airtight containers under inert gas (e.g., N2) at 2–8°C to prevent hydrolysis or oxidation .
- Spill Management: Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
Methodological Answer:
- Design Implications: Use aprotic solvents for reactions; avoid aqueous conditions to prevent ester hydrolysis .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?
Methodological Answer:
- Variable Screening: Use Design of Experiments (DoE) to test temperature (30–80°C), catalyst loading (e.g., 1–5 mol% DMAP), and stoichiometry (azetidine:isonicotinic acid ratio 1:1 to 1:1.2) .
- Kinetic Monitoring: Track reaction progress via thin-layer chromatography (TLC) or in-situ IR spectroscopy. Optimal yields (>70%) are typically achieved at 60°C with 3 mol% catalyst .
- Workup Optimization: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification to minimize side-product retention .
Q. How should contradictory data regarding the stability of this compound in different solvents be resolved?
Methodological Answer:
- Controlled Replication: Repeat stability studies in solvents (e.g., DMSO, ethanol, acetonitrile) under standardized conditions (25°C, N2 atmosphere) using HPLC to quantify degradation over 7 days .
- Variable Isolation: Test the impact of light, oxygen, and trace water by conducting parallel experiments with/without light-blocking vials and desiccants .
- Data Reconciliation: Compare results with literature on analogous esters (e.g., methyl isonicotinate) to identify trends in hydrolytic susceptibility .
Q. What methodological strategies are recommended for evaluating this compound’s potential in drug delivery systems?
Methodological Answer:
- In Vitro Release Studies: Use dialysis membranes (MWCO 12–14 kDa) to measure drug release in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C .
- Cytotoxicity Screening: Perform MTT assays on HEK-293 or HepG2 cells to assess biocompatibility at concentrations up to 100 µM .
- Structural Modifications: Synthesize analogs (e.g., PEGylated derivatives) to enhance aqueous solubility and evaluate pharmacokinetic profiles via LC-MS/MS .
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
Methodological Answer:
- Protocol Standardization: Document exact reagent grades, equipment calibration (e.g., temperature probes), and reaction times in supplementary materials .
- Inter-Lab Validation: Collaborate with independent labs to replicate synthesis using shared batches of starting materials .
- Data Transparency: Publish raw NMR, HPLC, and MS data in open-access repositories with metadata (e.g., solvent lot numbers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
